5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of acetyl, hydroxy, and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent acetylation. The reaction conditions typically include:
Condensation: Ethyl acetoacetate and urea are heated in the presence of an acid catalyst such as hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone ring.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 6.
6-Hydroxy-2-methylpyrimidin-4(1H)-one: Lacks the acetyl group at position 5.
5-Acetyl-6-hydroxy-4(1H)-pyrimidinone: Similar structure but different substitution pattern.
Uniqueness
5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the specific combination of acetyl, hydroxy, and methyl groups on the pyrimidinone ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-acetyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O3/c1-3(10)5-6(11)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,11,12) |
InChI Key |
VGVGWJZKWWVJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.